

# An In-depth Technical Guide to Methyl 2-isothiocyanatobenzoate: Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: *Methyl 2-isothiocyanatobenzoate*

Cat. No.: *B104575*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **Methyl 2-isothiocyanatobenzoate**. This bifunctional reagent serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest.

## Chemical and Physical Properties

**Methyl 2-isothiocyanatobenzoate** is a liquid at room temperature, characterized by the presence of both a methyl ester and an isothiocyanate functional group on a benzene ring. These groups dictate its physical properties and chemical reactivity. It is sensitive to moisture and should be stored under an inert atmosphere.

Table 1: Physical and Chemical Properties of **Methyl 2-isothiocyanatobenzoate**

Property	Value	Reference
CAS Number	16024-82-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	193.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light yellow to amber to dark green clear liquid	
Purity	>98.0% (GC)	
Flash Point	126 °C	
Storage Conditions	Room temperature, inert atmosphere, moisture sensitive	<a href="#">[4]</a>
Synonyms	2-Isothiocyanatobenzoic Acid Methyl Ester	

Table 2: Predicted Spectroscopic Data for **Methyl 2-isothiocyanatobenzoate**

Technique	Characteristic Features
<sup>1</sup> H NMR	Aromatic protons (~7.0-8.0 ppm), Methyl ester singlet (-OCH <sub>3</sub> , ~3.9 ppm).
<sup>13</sup> C NMR	Isothiocyanate carbon (-N=C=S, ~130-140 ppm), Ester carbonyl carbon (-C=O, ~165 ppm), Aromatic carbons (~120-140 ppm), Methyl ester carbon (-OCH <sub>3</sub> , ~52 ppm).
IR Spectroscopy	Strong, characteristic asymmetric stretch for isothiocyanate (-N=C=S) at ~2100-2040 cm <sup>-1</sup> , Strong stretch for ester carbonyl (C=O) at ~1720 cm <sup>-1</sup> , Aromatic C-H and C=C stretches.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 193. Fragmentation pattern would show losses corresponding to the methoxy group (-OCH <sub>3</sub> ) and the isothiocyanate group (-NCS). Predicted collision cross-section data is available. <sup>[5]</sup>

## Chemical Reactivity and Synthetic Applications

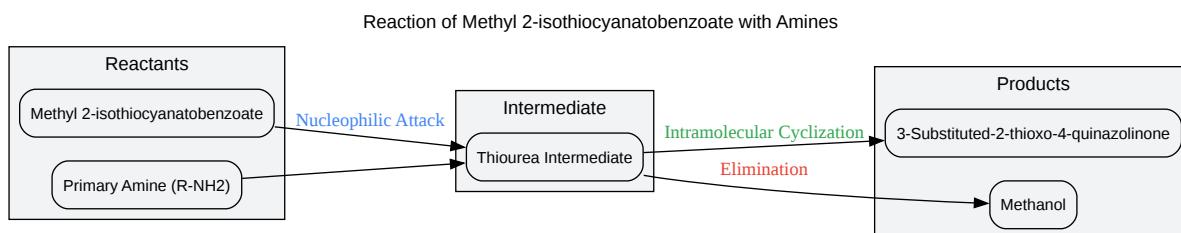
The reactivity of **methyl 2-isothiocyanatobenzoate** is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to nucleophilic attack. While aryl isothiocyanates are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence of the ortho-ester group allows for unique intramolecular cyclization reactions.<sup>[6]</sup>

### 2.1. Synthesis of Quinazoline Derivatives

A primary application of **methyl 2-isothiocyanatobenzoate** is in the synthesis of biologically important heterocyclic compounds.<sup>[7]</sup> It serves as a key precursor for novel quinazoline and triazoloquinazoline derivatives, which have been investigated for their potential as anticancer and radiosensitizing agents.<sup>[8]</sup>

The core reaction involves the treatment of **methyl 2-isothiocyanatobenzoate** with various primary amines, such as anilines and alkyl amines.<sup>[7]</sup> The reaction proceeds via an initial

nucleophilic attack of the amine on the isothiocyanate carbon to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl of the ester group, leading to the elimination of methanol and the formation of a 3-substituted-2-thioxo-4-quinazolinone ring system.[7]



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*Reaction pathway for quinazolinone synthesis.*

## Experimental Protocols

This section details methodologies for the synthesis and characterization of **methyl 2-isothiocyanatobenzoate** and its derivatives.

### 3.1. Exemplary Protocol: Synthesis of **Methyl 2-isothiocyanatobenzoate**

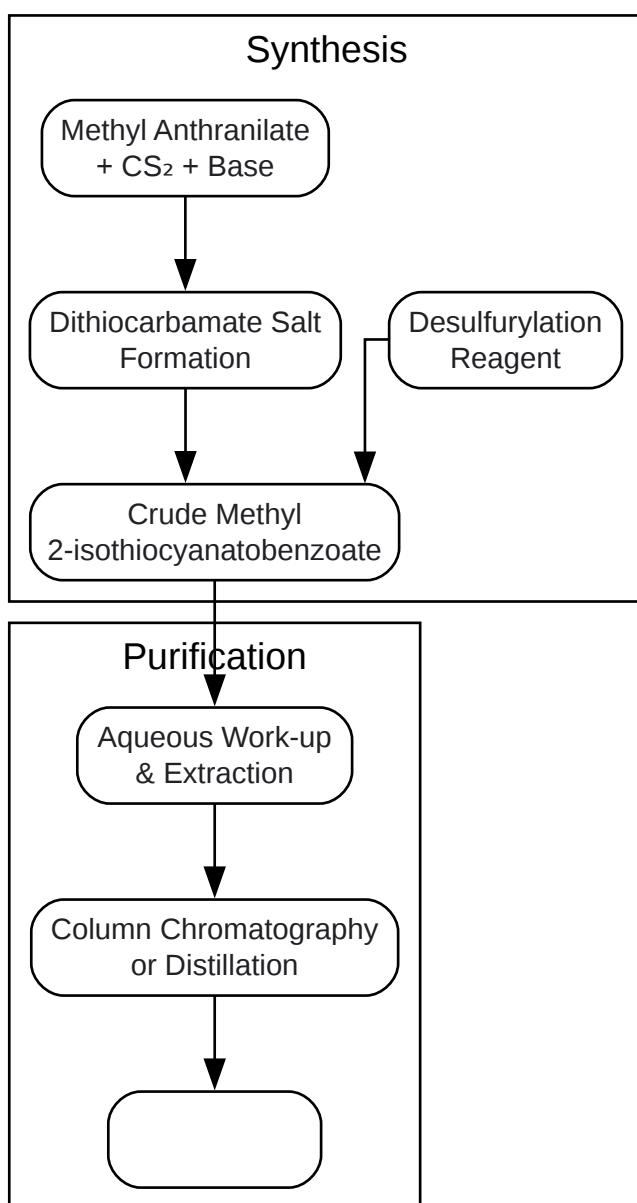
This protocol is adapted from general methods for preparing aryl isothiocyanates from their corresponding primary amines.[9][10] The starting material would be methyl anthranilate.

- Step 1: Dithiocarbamate Salt Formation: To a stirring mixture of methyl anthranilate (20 mmol) and potassium carbonate (40 mmol) in a suitable solvent system (e.g., water/DMF), add carbon disulfide (24 mmol) dropwise at room temperature.[9] Stir the mixture for several hours until the starting amine is consumed, as monitored by TLC or HPLC.
- Step 2: Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of a desulfurylation reagent, such as cyanuric chloride (10 mmol) or another suitable agent, in an

organic solvent like dichloromethane, dropwise.[9][10]

- Step 3: Work-up and Purification: Stir the mixture for an additional 30-60 minutes at 0 °C. After the reaction is complete, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

### General Synthesis Workflow



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*Workflow for synthesis and purification.*

### 3.2. Protocol: Synthesis of 3-Substituted-2-thioxo-4-quinazolinones

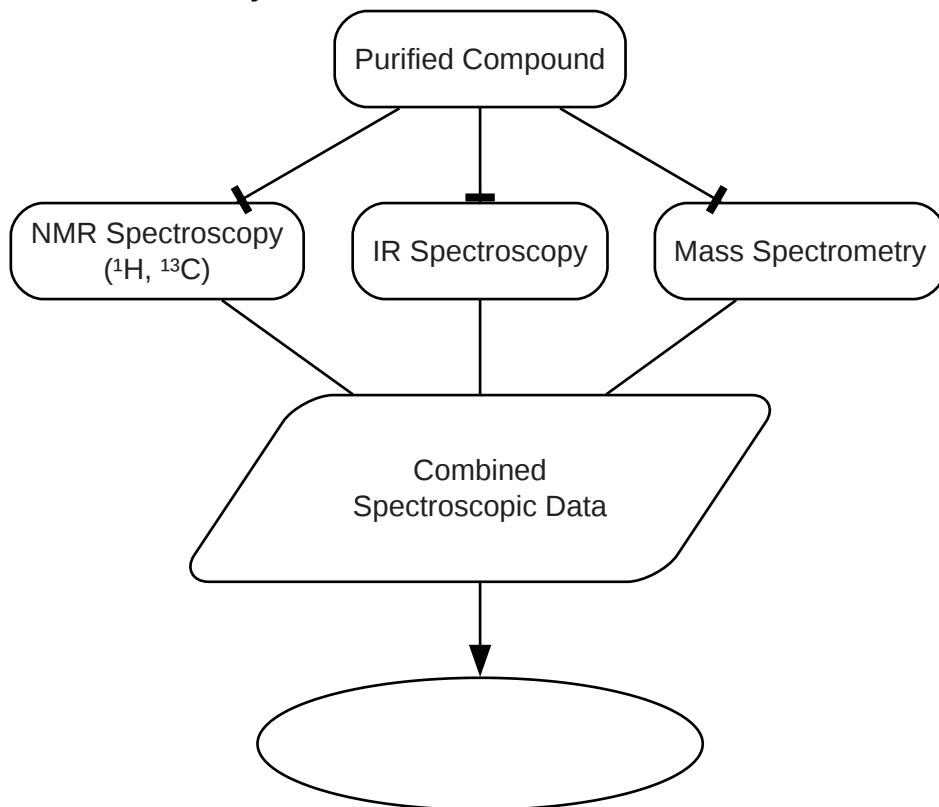
This protocol is based on a reported green synthesis method.[\[7\]](#)

- Reaction Setup: In a reaction vessel, combine **methyl 2-isothiocyanatobenzoate** (0.50 mmol) and the desired primary amine (0.50 mmol).
- Solvent: Add water (5.0 mL) as the solvent.
- Reaction Conditions: Heat the mixture at 60 °C for the time indicated in the literature, which can range from a few hours to overnight depending on the amine used.
- Product Isolation: Upon completion, the solid product often precipitates from the aqueous mixture. Isolate the product by filtration, wash with water, and dry under reduced pressure.[\[7\]](#)

### 3.3. Protocol: General Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[\[11\]](#)
- Infrared (IR) Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples. Record the spectrum from 4000 to 400 cm<sup>-1</sup>.[\[12\]](#)
- Mass Spectrometry (MS): Acquire a mass spectrum using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source to determine the mass-to-charge ratio of the molecular ion and analyze its fragmentation pattern.[\[12\]](#)

## Analytical Characterization Workflow

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-isothiocyanatobenzoate: Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104575#methyl-2-isothiocyanatobenzoate-chemical-properties-and-reactivity>]

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